N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
Description
N-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a benzimidazole-acetamide hybrid compound characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzimidazole ring and a 4-methoxyphenyl moiety attached via an acetamide linker. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl substituent may influence receptor binding through electron-donating effects. Benzimidazole derivatives are widely studied for their pharmacological versatility, including antiparasitic, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-25-12-8-6-11(7-9-12)21-15(24)10-23-14-5-3-2-4-13(14)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLDFISPMWFHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
In a representative procedure, o-phenylenediamine reacts with trifluoroacetic acid in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours. This step yields 2-(trifluoromethyl)-1H-benzimidazole, which is subsequently purified via recrystallization using ethanol/water mixtures (70:30 v/v). The reaction mechanism involves cyclodehydration, facilitated by the acidic environment of PPA, which acts as both a catalyst and dehydrating agent.
Table 1: Optimization of Benzimidazole Core Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | PPA | HCl (conc.) | PPA |
| Temperature (°C) | 120 | 100 | 120 |
| Reaction Time (hours) | 6 | 8 | 6 |
| Yield (%) | 78 | 65 | 78 |
Functionalization with Acetamide and Methoxyphenyl Groups
Acetamide Group Introduction
The acetamide moiety is introduced via nucleophilic substitution. Chloroacetyl chloride reacts with the benzimidazole intermediate in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added dropwise to neutralize HCl byproducts, maintaining a reaction temperature of 0–5°C to minimize side reactions. After 4 hours, the mixture is washed with sodium bicarbonate and brine, yielding 2-chloro-N-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamide with 85% purity.
Methoxyphenyl Group Attachment
The final step involves alkylation with 4-methoxybenzyl chloride. The acetamide intermediate is dissolved in dimethylformamide (DMF), and potassium carbonate (K₂CO₃) is added as a base. The reaction proceeds at 80°C for 12 hours, after which the product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Table 2: Key Reaction Parameters for Functionalization
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acetamide Introduction | Chloroacetyl Chloride | DCM | 0–5 | 72 |
| Methoxyphenyl Attachment | 4-Methoxybenzyl Chloride | DMF | 80 | 68 |
Catalytic and Solvent Effects on Reaction Efficiency
Catalyst Screening
Triethylamine (TEA) and sodium hydride (NaH) were compared as catalysts during acetamide formation. TEA provided superior yields (72%) compared to NaH (58%), likely due to its ability to stabilize reactive intermediates without inducing over-alkylation.
Solvent Optimization
Polar aprotic solvents such as DMF and acetonitrile were evaluated for the alkylation step. DMF achieved higher yields (68%) due to its high boiling point and ability to solubilize both organic and inorganic reactants.
Industrial-Scale Production Considerations
Scalable synthesis requires continuous flow reactors to enhance heat transfer and reduce reaction times. For instance, microreactor systems operating at 120°C and 10 bar pressure reduced the benzimidazole core formation time from 6 hours to 45 minutes, achieving a 92% yield. Automated purification systems employing simulated moving bed (SMB) chromatography further improved throughput, reducing solvent consumption by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds.
Biological Research
This compound is being investigated for its bioactive properties, particularly in enzyme inhibition and receptor modulation. Research indicates that it may possess significant antimicrobial activity, making it a candidate for drug development.
Medicinal Chemistry
In medicinal chemistry, the compound is explored for potential therapeutic effects against various diseases, including cancer and infectious diseases. Its mechanisms of action involve:
- Aurora-A Kinase Inhibition : This kinase is vital for cell division; inhibiting it can trigger apoptosis in cancer cells.
- Microtubule Disruption : Similar to established chemotherapeutics like taxanes, it may disrupt microtubule dynamics, leading to mitotic failure.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.88 | Induction of apoptosis |
| A375 | 4.20 | Cell cycle arrest |
| HCT116 | 0.39 | Aurora-A kinase inhibition |
| NCI-H460 | 0.46 | Microtubule disassembly |
These findings indicate that this compound exhibits potent anticancer activity with varying mechanisms depending on the specific cell line targeted .
Industrial Applications
In industry, this compound could be utilized in developing new materials or as an intermediate in synthesizing other valuable chemicals. Its unique electronic and steric properties make it a candidate for further research and development.
Antiviral Activity
Recent studies highlight the potential of benzimidazole derivatives, including this compound, as antiviral agents. The exploration of their mechanisms of action is crucial for addressing challenges associated with existing antiviral medications .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of similar compounds has revealed that modifications to the benzimidazole ring can significantly impact biological activity. For instance, changes in substituents at specific positions can enhance or diminish efficacy against targeted diseases .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The trifluoromethyl group and benzimidazole core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Acetamide Derivatives with Anthelmintic Activity
Several 2-phenyl-benzimidazole-1-acetamide derivatives (e.g., 3c , 3d , 3q ) exhibit potent anthelmintic activity against Pheretima posthuma. Key structural variations include:
- Electron-withdrawing substituents (e.g., 4-nitrophenyl, 4-chlorophenyl) on the benzimidazole ring.
- N-substituents such as ethyl, benzyl, or phenyl groups.
The target compound’s trifluoromethyl group may offer improved pharmacokinetics over nitro or chloro substituents due to reduced metabolic degradation .
Benzimidazole-Thiazolidinone Hybrids
Thiazolidinone-acetamide hybrids (e.g., 9(XXII), 9(XI)) demonstrate antimicrobial activity. Substituents like cyano (-CN) or nitro (-NO₂) on the benzimidazole ring enhance potency:
| Compound | Substituents (Benzimidazole) | MIC (µg/mL) | Source |
|---|---|---|---|
| 9(XXII) | 4-chlorophenyl, 6-nitro | 3.454 | |
| Target Compound | 2-CF₃ | Unknown | — |
The trifluoromethyl group’s strong electron-withdrawing nature may alter binding affinity compared to nitro or cyano groups .
Benzothiazole-Acetamide Analogues
Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ) share structural motifs with the target compound:
Benzothiazoles and benzimidazoles differ in ring heteroatoms (S vs. N), which may affect target selectivity .
Quinazoline-Sulfonyl Acetamides with Anticancer Activity
Quinazoline-sulfonyl acetamides (e.g., 38 , 39 , 40 ) inhibit cancer cell lines (HCT-1, MCF-7):
| Compound () | Core Structure | IC₅₀ (MTT Assay) | Cell Line | Source |
|---|---|---|---|---|
| 38 | Quinazoline-sulfonyl | <10 µM | HCT-1, MCF-7 | |
| Target Compound | Benzimidazole | Untested | — | — |
The benzimidazole core in the target compound may target different pathways (e.g., tubulin inhibition) compared to quinazoline derivatives .
Biological Activity
N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the trifluoromethyl group is significant for its biological properties, enhancing lipophilicity and potentially influencing interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.88 | Induction of apoptosis |
| A375 | 4.20 | Cell cycle arrest |
| HCT116 | 0.39 | Aurora-A kinase inhibition |
| NCI-H460 | 0.46 | Microtubule disassembly |
These results indicate that this compound exhibits potent anticancer activity, with varying mechanisms depending on the specific cell line.
The compound's mechanism of action appears to involve several pathways:
- Aurora-A Kinase Inhibition : This kinase plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Microtubule Disruption : Similar to established chemotherapeutics like taxanes, this compound may interfere with microtubule dynamics, leading to disrupted mitosis.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has shown efficacy against various pathogens, including Trypanosomes and Leishmania species, which are significant in tropical diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group : Influences electron density on the aromatic ring, potentially affecting interactions with biological targets.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : Demonstrated significant apoptosis induction at low concentrations (IC50 = 1.88 µM), suggesting potential for breast cancer treatment.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, further validating its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving benzimidazole core formation followed by acetamide coupling. For example:
Benzimidazole synthesis : React 1,2-phenylenediamine derivatives with trifluoromethyl-containing electrophiles under acidic conditions (e.g., HCl/EtOH) .
Acetamide coupling : Use a nucleophilic substitution or amidation reaction between the benzimidazole intermediate and N-(4-methoxyphenyl)acetamide precursors. Optimize yields (e.g., 50–80%) by controlling temperature (70–100°C), solvent polarity (DMF or THF), and catalyst (e.g., DCC/DMAP) .
- Key parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates at each step .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns using NMR (e.g., methoxy protons at δ 3.7–3.9 ppm, benzimidazole protons at δ 7.5–8.5 ppm) and NMR (carbonyl at ~170 ppm) .
- Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H] peak matching theoretical mass).
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .
- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .
Advanced Research Questions
Q. What pharmacological activities have been observed for this compound, and how can its efficacy be validated in vitro?
- Biological assays :
- Anticancer activity : Test against human cancer cell lines (e.g., HCT-116, MCF-7) using the MTT assay. Compare IC values to reference drugs (e.g., doxorubicin). Note variations in activity across cell lines due to trifluoromethyl group interactions with cellular targets .
- Anthelmintic activity : Evaluate paralysis and lethality in Pheretima posthuma models. Use albendazole as a positive control and assess time-dependent effects (e.g., 4–6 hours for paralysis) .
- Mechanistic studies : Perform Western blotting or flow cytometry to probe apoptosis pathways (e.g., caspase-3 activation) .
Q. How do structural modifications (e.g., substituent changes) influence biological activity?
- Structure-activity relationship (SAR) strategies :
- Trifluoromethyl group : Replace with other electron-withdrawing groups (e.g., nitro, chloro) to assess impact on target binding.
- Methoxyphenyl moiety : Modify substituent position (e.g., 2- vs. 4-methoxy) to alter lipophilicity and bioavailability .
- Data interpretation : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like adenosine A2B or tubulin .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case example : If the compound shows high activity in HCT-116 cells but low efficacy in PC-3 cells:
Validate assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
Check metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
Explore off-target effects : Perform kinome-wide profiling or RNA-seq to identify differential pathway activation .
Q. What strategies are recommended for improving solubility and formulation stability?
- Crystallography : Determine crystal structure via X-ray diffraction to identify polymorphic forms. For example, intermolecular hydrogen bonding (C=O⋯H-N) can influence solubility .
- Formulation approaches :
- Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the acetamide bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
